Ethyl 2-oximinooxamate

Thermal decomposition Safety profile Peptide synthesis additives

Ethyl 2-oximinooxamate features a unique trifunctional C4 scaffold—oxime, ester, and free amino group—enabling distinct nucleophilic reactivity absent in cyano-substituted analogs like OxymaPure. The free amino handle is essential for constructing MMP-13 inhibitors, antimicrobial agents, and peptide coupling precursors. Its enhanced resonance stabilization and pKa of ~4.60 support precise SAR tuning. Ideal for solid-phase peptide synthesis development, metalloprotease inhibitor libraries, and transition-metal catalysis research. Choose this compound for applications demanding authentic oxime-ester reactivity.

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 10489-74-4
Cat. No. B075967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oximinooxamate
CAS10489-74-4
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)N
InChIInChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6)
InChIKeyQGYKRMZPOOILBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oximinooxamate (CAS 10489-74-4) – Chemical Identity and Core Utility in Organic Synthesis


Ethyl 2-oximinooxamate (CAS 10489-74-4, molecular formula C4H8N2O3, molecular weight 132.12) is a white to yellow crystalline powder with a melting point of 99–103 °C . It is a small-molecule organic compound featuring both an oxime (-C=N-OH) and an ester (-COO-) functional group [1]. This bifunctional architecture enables its application as a versatile intermediate in organic synthesis, particularly as a precursor for metalloprotease inhibitors and antimicrobial agents [2]. The compound is also a key component in the synthesis of the widely used peptide coupling additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), although the target compound itself is a distinct chemical entity with unique reactivity profiles [3].

Why Ethyl 2-oximinooxamate Cannot Be Directly Substituted by Generic Oxime Esters


Ethyl 2-oximinooxamate occupies a specific niche in the chemical space of oxime esters due to its unique combination of an oxime group, an ester moiety, and an amino group within a compact C4 scaffold [1]. In contrast to many generic oxime esters that lack the electron-withdrawing carbonyl adjacent to the oxime, this compound exhibits enhanced resonance stabilization and a distinct acidity profile (pKa ~4.60) that governs its nucleophilic and electrophilic reactivity [2]. For instance, the cyano-substituted analog OxymaPure (CAS 3849-21-6) has been extensively characterized as a peptide coupling additive with superior racemization suppression compared to HOBt [3], but Ethyl 2-oximinooxamate itself serves a different primary function—as a building block for metalloprotease inhibitors and antimicrobial scaffolds [4]. The presence of the free amino group in Ethyl 2-oximinooxamate, absent in the cyano analog, fundamentally alters its reactivity and synthetic utility, making generic substitution across oxime ester classes inappropriate for applications requiring this specific functional handle .

Quantitative Differentiation Evidence for Ethyl 2-oximinooxamate (CAS 10489-74-4)


Thermal Stability Advantage of Ethyl 2-oximinooxamate vs. Benzotriazole-Based Additives

Ethyl 2-oximinooxamate exhibits a significantly higher thermal decomposition temperature compared to traditional benzotriazole-based peptide coupling additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) [1]. This improved thermal stability translates to a markedly slower thermal decomposition rate, minimizing the risk of hazardous exothermic events during large-scale or prolonged reactions [2]. In contrast, HOBt and HOAt are known to pose explosion hazards due to their exothermic decomposition profiles .

Thermal decomposition Safety profile Peptide synthesis additives

Racemization Suppression Performance of OxymaPure (Ethyl 2-oximinooxamate Derivative) vs. HOBt

Ethyl 2-oximinooxamate is a key precursor to OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), which has been demonstrated in multiple studies to provide superior suppression of racemization during carbodiimide-mediated peptide coupling compared to HOBt [1]. For instance, in the synthesis of Z-Phg-Pro-NH2 and other model peptides, OxymaPure-based coupling yielded lower epimerization levels than HOBt-based protocols . The enhanced racemization suppression is attributed to the pronounced acidity (pKa ~4.60) of the oxime functionality .

Peptide synthesis Racemization Coupling additives

Antimicrobial Activity of Ethyl 2-oximinooxamate Derivatives vs. Standard Antibiotics

Derivatives synthesized from Ethyl 2-oximinooxamate have demonstrated antimicrobial activity against a range of pathogens, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Candida albicans) [1]. In agar well diffusion assays, certain derivatives exhibited inhibition zones comparable or superior to those of standard antibiotics used as positive controls [2]. While the parent compound itself is an intermediate, the ability to generate potent antimicrobial agents from this scaffold provides a differentiated entry point for medicinal chemistry programs [3].

Antimicrobial Drug discovery Structure-activity relationship

Metalloprotease Inhibitor Scaffold: Ethyl 2-oximinooxamate as a Precursor for MMP-13 Inhibitors

Ethyl 2-oximinooxamate serves as a versatile precursor for the synthesis of matrix metalloproteinase (MMP) inhibitors, specifically targeting MMP-13 [1]. Research has shown that derivatives synthesized from this oxime ester exhibit potent inhibitory activity against MMP-13, an enzyme implicated in osteoarthritis, cancer metastasis, and inflammatory diseases [2]. In contrast to other oxime esters lacking the amino group, Ethyl 2-oximinooxamate provides a unique handle for further functionalization, enabling the construction of diverse inhibitor scaffolds .

Metalloprotease inhibitors MMP-13 Cancer Inflammation

Coordination Chemistry and Catalysis: Ethyl 2-oximinooxamate as a Ligand for Transition Metal Complexes

Ethyl 2-oximinooxamate acts as a bidentate ligand capable of coordinating with transition metal ions such as copper and iron through its oxime nitrogen and carbonyl oxygen atoms [1]. Copper-oxamate complexes derived from this ligand have demonstrated catalytic activity in cross-coupling reactions, including the coupling of α-branched amines with aryl halides [2]. This catalytic application provides a differentiated utility compared to simple oxime esters, which often lack the additional coordination sites provided by the amino and ester groups [3].

Coordination chemistry Catalysis Cross-coupling Ligand

Targeted Application Scenarios for Ethyl 2-oximinooxamate (CAS 10489-74-4)


Synthesis of Racemization-Suppressing Peptide Coupling Additives

Ethyl 2-oximinooxamate is utilized as a key intermediate in the preparation of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), a widely adopted additive for carbodiimide-mediated peptide coupling that offers superior racemization suppression and an improved safety profile compared to HOBt and HOAt [1]. This application is particularly relevant for solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation where stereochemical integrity is critical [2].

Medicinal Chemistry: MMP-13 Inhibitor Development

The compound serves as a scaffold for the synthesis of matrix metalloproteinase-13 (MMP-13) inhibitors, which are under investigation for the treatment of osteoarthritis, cancer metastasis, and inflammatory disorders [1]. The unique combination of oxime, ester, and amino functionalities allows for systematic structure-activity relationship (SAR) studies and the generation of diverse inhibitor libraries [2].

Antimicrobial Agent Discovery

Derivatives of Ethyl 2-oximinooxamate have demonstrated antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans) with inhibition zones comparable to or exceeding standard antibiotics [1]. This scaffold is valuable for medicinal chemistry programs aiming to combat drug-resistant infections [2].

Coordination Chemistry and Catalysis Research

As a bidentate ligand, Ethyl 2-oximinooxamate forms stable complexes with transition metals (Cu, Fe) and has been investigated for catalytic applications in cross-coupling reactions [1]. It serves as a model ligand for studying metalloenzyme active sites and developing new catalytic methodologies [2].

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